molecular formula C9H7F3O3 B1583288 3-(Trifluoromethyl)mandelic acid CAS No. 349-10-0

3-(Trifluoromethyl)mandelic acid

Cat. No. B1583288
CAS RN: 349-10-0
M. Wt: 220.14 g/mol
InChI Key: WECBNRQPNXNRSJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)mandelic acid, also known as TFMMA, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of mandelic acid, which is a widely used chiral building block in organic synthesis. TFMMA has a trifluoromethyl group attached to the benzene ring, which makes it a valuable tool for medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Catalyst Screening

  • Enantioselective Fluorescent Recognition : 3-(Trifluoromethyl)mandelic acid derivatives are utilized in enantioselective fluorescent recognition, aiding in chiral catalyst screening. This unique application demonstrates a fundamentally new method for evaluating catalyst effectiveness in reactions (Li, Lin, Qin, & Pu, 2005).

Crystallography and Chirality

  • Crystal Structures Analysis : Mandelic acid derivatives, including 3-(Trifluoromethyl)mandelic acid, provide insight into the crystallization behavior of chiral molecules. This research contributes to understanding the factors influencing chiral separation by crystallization (Hylton et al., 2015).

Chemical Separation Techniques

  • Enantioseparation : 3-(Trifluoromethyl)mandelic acid is significant in the pharmaceutical industry for enantioseparation, particularly in supercritical fluid chromatography. This process is crucial for producing optically pure pharmaceutical ingredients (Ding, Zhang, Dai, & Lin, 2018).

Photodecarboxylation

  • Photodecarboxylation Studies : Studies on 3-(Trifluoromethyl)mandelic acid derivatives have shown efficient photodecarboxylation, leading to the formation of trifluoromethyltoluenes or benzyl alcohols. This process is important in the context of organic synthesis and pharmaceutical applications (Burns & Lukeman, 2010).

Biotechnology and Synthetic Pathways

  • Biocatalytic Production : Mandelic acid and its derivatives, including 3-(Trifluoromethyl)mandelic acid, have a role in biocatalytic production processes. These compounds are used as building blocks in pharmaceutical chemistry and as chiral resolving agents (Martínková & Křen, 2018).

Optical and Material Applications

  • Chiral Gels and Luminescence : Mandelic acid derivatives are used in creating chiral gels which can serve as templates for multicolor circularly polarized luminescence. This application is significant in the field of materials science and optical applications (Reddy et al., 2022).

properties

IUPAC Name

2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBNRQPNXNRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956374
Record name Hydroxy[3-(trifluoromethyl)phenyl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)mandelic acid

CAS RN

349-10-0
Record name Trifluoromethylmandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-2-(3-Trifluoromethyl)phenylglycollic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-(3-trifluoromethyl)phenylglycollic acid
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Synthesis routes and methods

Procedure details

A solution of 3-trifluoromethylbenzaldehyde (69.2 g) in ether (250 ml) was shaken with a solution of sodium metabisulphite (84.5 g) in water (85 ml). The mixture was cooled in the refrigerator overnight, the solid was collected, washed with a little propan-2-ol and dried (120 g). The bisulphite addition complex was suspended in a mixture of water (70 ml) and ether (250 ml) with rapid stirring during the addition of a solution of potassium cyanide (28.5 g) in water (85 ml). The mixture was stirred until all the solid was dissolved and the two layers were clear (ca 2 h). The ethereal layer was separated, evaporated and hydrochloric acid (400 ml) was added. The mixture was stirred on the steam bath for 5 h, cooled. The residue was taken up in the minimum amount of 4N sodium hydroxide solution, washed with ether, acidified with hydrochloric acid and extracted into chloroform. The chloroform extracts were dried and evaporated to an oil (61.8 g) which crystallised on standing.
Quantity
69.2 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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